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Tetrahydrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, synthesis, and physicochemical properties of cis-1,2,3,6-tetrahydrophthalic
anhydride. Detailed experimental protocols for its synthesis and characterization by modern

spectroscopic techniques are presented. Furthermore, this guide illustrates the key reaction

mechanisms involving this compound through detailed diagrams. The information herein is

intended to serve as a valuable resource for researchers and professionals engaged in organic

synthesis, materials science, and drug development.

Chemical Structure and Stereochemistry
cis-1,2,3,6-Tetrahydrophthalic anhydride, with the chemical formula C₈H₈O₃, is a cyclic

dicarboxylic anhydride.[1] Its systematic IUPAC name is (3aR,7aS)-3a,4,7,7a-tetrahydro-2-

benzofuran-1,3-dione. The molecule possesses a cis-fused bicyclic ring system, arising from

the Diels-Alder reaction between 1,3-butadiene and maleic anhydride. This synthesis route

inherently establishes the cis stereochemistry at the bridgehead positions where the two rings
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are fused. The molecule has a plane of symmetry, rendering the two carbonyl groups and the

two bridgehead hydrogens chemically equivalent.

Molecular Structure:

Physicochemical Properties
A summary of the key physicochemical properties of cis-1,2,3,6-tetrahydrophthalic
anhydride is provided in the table below. The data has been compiled from various sources to

ensure accuracy and reliability.

Property Value Reference(s)

Molecular Formula C₈H₈O₃ [1]

Molecular Weight 152.15 g/mol [2]

CAS Number 935-79-5 [1]

Appearance
White crystalline powder or

flakes
[3]

Melting Point 97-103 °C [4]

Boiling Point 195 °C at 6.7 kPa [5]

Vapor Pressure <0.01 mmHg at 20 °C [6]

Solubility

Soluble in ethanol, acetone,

chloroform, and benzene.

Slightly soluble in petroleum

ether. Reacts with water.

[5]

Density 1.20 g/cm³ at 105 °C [5]

Synthesis
The primary and most efficient method for the synthesis of cis-1,2,3,6-tetrahydrophthalic
anhydride is the Diels-Alder reaction.[3] This [4+2] cycloaddition reaction involves the

concerted reaction of a conjugated diene (1,3-butadiene) with a dienophile (maleic anhydride).

[3]
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Reaction Mechanism: Diels-Alder Cycloaddition
The Diels-Alder reaction proceeds through a cyclic transition state, leading to the formation of a

six-membered ring. The cis configuration of the dienophile is retained in the product, resulting

in the characteristic stereochemistry of the anhydride.

Reactants

Product

1,3-Butadiene

[4+2] Cycloaddition
(Concerted Mechanism)

+

Maleic Anhydride cis-1,2,3,6-Tetrahydrophthalic Anhydride

Formation of
cis-product

Click to download full resolution via product page

Caption: Diels-Alder synthesis of cis-1,2,3,6-Tetrahydrophthalic anhydride.

Experimental Protocol: Synthesis
The following protocol is adapted from the well-established procedure in Organic Syntheses.[7]

Materials:

Maleic anhydride (2 moles)

Dry benzene (500 mL)

1,3-Butadiene (gas)

Petroleum ether (35-60 °C boiling range)

Apparatus:

2-L three-necked round-bottomed flask
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Efficient mechanical stirrer

Gas inlet tube

Thermometer

Reflux condenser

Procedure:

Assemble the apparatus in a well-ventilated fume hood.

Place 196 g (2 moles) of maleic anhydride and 500 mL of dry benzene into the flask.

Begin stirring and heat the flask gently with a water bath to about 50 °C.

Introduce a rapid stream of butadiene gas (0.6–0.8 L/min) through the gas inlet tube.

The exothermic reaction will cause the temperature to rise to 70–75 °C within 15–25

minutes. Remove the water bath once the reaction is initiated.

Continue the addition of butadiene for 2–2.5 hours, reducing the flow rate as the reaction

proceeds.

Once the reaction is complete, pour the hot solution into a 1-L beaker and cover it.

Allow the solution to cool and then place it in an ice bath at 0–5 °C overnight to induce

crystallization.

Collect the crystalline product by vacuum filtration using a large Büchner funnel.

Wash the crystals with 250 mL of cold petroleum ether.

A second crop of crystals can be obtained by adding an additional 250 mL of petroleum ether

to the filtrate.

Combine the crops and dry them in an oven at 70–80 °C to a constant weight. The expected

yield is 93–97%.
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Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy

Experimental Protocol: A ¹H NMR spectrum can be recorded on a 300 or 500 MHz

spectrometer. A sample is prepared by dissolving approximately 5-10 mg of the anhydride in

0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Expected Chemical Shifts and Peak Assignments:

~6.0 ppm (m, 2H): Olefinic protons (-CH=CH-). The multiplicity is a multiplet due to

coupling with the adjacent bridgehead protons.

~3.4 ppm (m, 2H): Bridgehead protons (-CH-CO-). These appear as a multiplet due to

coupling with the olefinic and methylene protons.

~2.6 ppm (m, 4H): Methylene protons (-CH₂-). These four protons are chemically

equivalent due to the molecule's symmetry and appear as a multiplet.

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum can be acquired on the same instrument as the

¹H NMR. A higher concentration of the sample (20-50 mg) is typically required. The same

deuterated solvents and internal standard can be used.

Expected Chemical Shifts:

~170 ppm: Carbonyl carbons (C=O).

~125 ppm: Olefinic carbons (-CH=CH-).

~40 ppm: Bridgehead carbons (-CH-CO-).

~25 ppm: Methylene carbons (-CH₂-).
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Fourier-Transform Infrared (FTIR) Spectroscopy
Experimental Protocol: An FTIR spectrum can be obtained using the KBr pellet method or

with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount

of the solid sample is ground with dry KBr and pressed into a transparent pellet. For ATR, the

solid sample is placed directly onto the crystal. A background spectrum is recorded first,

followed by the sample spectrum.

Expected Absorption Bands:

~3050 cm⁻¹: C-H stretching of the vinylic C-H bonds.

~2950 cm⁻¹: C-H stretching of the aliphatic C-H bonds.

~1850 cm⁻¹ and ~1780 cm⁻¹: Symmetric and asymmetric C=O stretching of the anhydride

group. This pair of strong absorptions is characteristic of cyclic anhydrides.

~1650 cm⁻¹: C=C stretching of the double bond.

~1230 cm⁻¹: C-O-C stretching of the anhydride.

Mass Spectrometry
Experimental Protocol: Mass spectra can be recorded using an electron ionization (EI) mass

spectrometer. A small amount of the sample is introduced into the instrument, where it is

vaporized and ionized.

Expected Fragmentation Pattern:

m/z = 152: Molecular ion peak [M]⁺.

m/z = 98: Loss of C₄H₆ (butadiene) via a retro-Diels-Alder reaction, corresponding to the

maleic anhydride radical cation.

m/z = 78: A significant peak corresponding to the loss of CO and CO₂ from the molecular

ion, resulting in a cyclohexadiene radical cation.

m/z = 54: Corresponding to the butadiene radical cation.
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Chemical Reactivity
Hydrolysis
As a cyclic anhydride, cis-1,2,3,6-tetrahydrophthalic anhydride readily undergoes hydrolysis

in the presence of water to form the corresponding dicarboxylic acid, cis-1,2,3,6-

tetrahydrophthalic acid.

Reactants

Product

cis-1,2,3,6-Tetrahydrophthalic Anhydride

Nucleophilic Attack
by Water

+

H₂O cis-1,2,3,6-Tetrahydrophthalic AcidRing Opening

Click to download full resolution via product page

Caption: Hydrolysis of cis-1,2,3,6-Tetrahydrophthalic anhydride.

Applications
cis-1,2,3,6-Tetrahydrophthalic anhydride is a versatile intermediate in organic synthesis. It is

widely used as a curing agent for epoxy resins, imparting desirable mechanical and thermal

properties to the cured polymers. It also serves as a monomer in the production of unsaturated

polyester and alkyd resins for coatings and composites. In the pharmaceutical and

agrochemical industries, it is a precursor for the synthesis of various active compounds.

Safety Information
cis-1,2,3,6-Tetrahydrophthalic anhydride is a skin and respiratory sensitizer and can cause

serious eye damage.[8] It should be handled with appropriate personal protective equipment,

including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. It is

moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.
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Conclusion
This technical guide has provided a detailed examination of the chemical structure,

stereochemistry, synthesis, and characterization of cis-1,2,3,6-tetrahydrophthalic anhydride.

The inclusion of tabulated physicochemical data, detailed experimental protocols, and visual

diagrams of key reaction mechanisms aims to equip researchers and professionals with the

essential knowledge for the effective utilization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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